molecular formula C9H10ClIO B3050606 1-(3-Chloropropoxy)-4-iodobenzene CAS No. 273217-89-3

1-(3-Chloropropoxy)-4-iodobenzene

Cat. No. B3050606
CAS RN: 273217-89-3
M. Wt: 296.53 g/mol
InChI Key: WWMSKBGEBHMHEP-UHFFFAOYSA-N
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Description

“1-(3-Chloropropoxy)-4-iodobenzene” is likely a halogenated aromatic compound, similar to "1-(3-Chloropropoxy)-4-fluorobenzene" . These types of compounds are often used in scientific research as building blocks for the synthesis of a variety of molecules and as reagents for various chemical reactions.


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as “6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline” have been synthesized by selective nucleophilic attack . This might suggest potential synthesis pathways for “this compound”.


Molecular Structure Analysis

The molecular structure of “this compound” would likely be similar to that of "1-(3-Chloropropoxy)-4-fluorobenzene" or "1-Chloro-3-(3-chloropropoxy)propane" , with an iodine atom replacing the fluorine or one of the chlorine atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely be similar to those of "1-(3-Chloropropoxy)-4-fluorobenzene" and "1-Chloro-3-(3-chloropropoxy)propane" . These compounds are typically liquids at room temperature, with specific boiling points, densities, and refractive indices.

Safety and Hazards

While specific safety and hazard information for “1-(3-Chloropropoxy)-4-iodobenzene” is not available, similar compounds like “1-(3-Chloropropoxy)-4-fluorobenzene” are known to cause eye, skin, and respiratory tract irritation .

properties

IUPAC Name

1-(3-chloropropoxy)-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClIO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMSKBGEBHMHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50579211
Record name 1-(3-Chloropropoxy)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

273217-89-3
Record name 1-(3-Chloropropoxy)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 4-iodophenol (20 g), 1-bromo-3-chloropropane (18 mL), and potassium carbonate (38 g) in acetone (250 mL) was heated at reflux for 16 h and allowed to cool to room temperature. The suspension was filtered, and the filtrate was evaporated in vacuo. Kugelrohr distillation of the residue (5-10 mm Hg, 210° C.) gave the title compound as a white crystalline solid (22 g).
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20 g
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18 mL
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38 g
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250 mL
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Synthesis routes and methods II

Procedure details

Potassium carbonate (6.3 g, 45.4 mmol, 2 eq) is added to a solution of 4-iodophenol a1 (5 g, 22.7 mmol, 1 eq) in acetone (200 ml) then 1-bromo-3-chloropropane a2 (2.2 ml, 22.7 mmol, 1 eq) is added and the mixture is heated at reflux overnight. The solvent is then removed in vacuo, and the residue is dissolved into dichloromethane. The organic layer is washed twice with a saturated solution of aqueous ammonium chloride then the aqueous layer is extracted with dichloromethane. The organic layers are dried over magnesium sulfate and concentrated in vacuo to give 6.6 g of 1-(3-chloropropoxy)-4-iodobenzene a3 as a colorless oil.
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6.3 g
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reactant
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5 g
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reactant
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200 mL
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solvent
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2.2 mL
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reactant
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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